Fluocortin butyl
Descripción general
Descripción
Fluocortin butyl (FCB) is a corticosteroid drug that has been developed for topical use with minimal systemic corticosteroid activity. It has been primarily studied and used in the treatment of perennial rhinitis, a condition characterized by symptoms such as nasal congestion, rhinorrhea, postnasal drainage, and sneezing. FCB has been shown to be effective in reducing these symptoms and the need for concomitant medications like antihistamines and decongestants. The drug has been evaluated in various dosages and has been found to be well-tolerated with minimal side effects .
Synthesis Analysis
While the provided papers do not detail the synthesis of fluocortin butyl, they do mention its development as a new corticosteroid with a high ratio of topical to systemic activity . The synthesis of related fluorinated compounds, such as fluorous derivatives of tert-butyl alcohol and fluorinated analogs for use in fluorous synthesis, has been explored, indicating a broader interest in the development of fluorinated pharmaceuticals .
Molecular Structure Analysis
The molecular structure of fluocortin butyl, as indicated by its name, includes a butyl group and a fluorine atom. The presence of fluorine is significant as it often imparts unique properties to molecules, such as increased stability and lipophilicity, which can affect drug efficacy and metabolism . The specific structure of FCB is not detailed in the provided papers, but its efficacy suggests that the molecular arrangement confers effective topical activity with reduced systemic effects .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving fluocortin butyl. However, the development of related fluorinated compounds for use in synthesis suggests that fluocortin butyl may be part of a class of compounds where fluorination is used to enhance certain chemical properties, such as stability and resistance to hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluocortin butyl are not explicitly discussed in the provided papers. However, the efficacy and safety profiles suggest that the compound has suitable properties for intranasal administration and is able to exert its effects on the nasal mucosa without significant systemic absorption or adverse effects . The fluorination likely contributes to these properties by affecting the compound's lipophilicity and stability .
Relevant Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of fluocortin butyl. These include multicenter, double-blind, placebo-controlled trials, and open-label studies lasting up to 12 months. Patients with perennial rhinitis of various etiologies were treated with FCB, and significant improvements in symptoms were observed. The drug was well-tolerated, and long-term use did not result in significant systemic corticosteroid activity, as evidenced by normal plasma cortisol levels and nasal biopsy results showing a trend toward normalization of the nasal mucosa .
Aplicaciones Científicas De Investigación
Intranasal Application in Perennial Rhinitis
Fluocortin butyl (FCB) has been studied for its efficacy in treating perennial rhinitis. Research demonstrates its significant improvement in symptoms and signs of this condition. For example, a 12-month study showed marked symptom control in over 80% of patients and revealed changes in nasal mucosa towards normalization (Orgel et al., 1991). Additionally, a trial comparing FCB administered twice daily indicated significant relief of rhinitis symptoms with minimal side effects (Hartley et al., 1985).
Comparative Studies with Other Steroids
FCB has been compared with other steroids like beclomethasone dipropionate in treating perennial rhinitis, showing comparable efficacy and tolerability. A study involving 157 patients found no significant difference between FCB and beclomethasone dipropionate in symptom reduction (Meltzer et al., 1987).
Dermatological Applications
FCB has also been tested in dermatology, particularly in treating various skin disorders. Studies indicate that its efficacy ranges between fluocortolone and hydrocortisone acetate, and it is considered an advance due to its low systemic effects (Reckers, 1977).
Impact on Adrenal Function
An investigation into the systemic corticoid effects of FCB showed no significant impact on cortisol secretion or eosinophilic leucocytes, indicating minimal systemic side effects (Wendt, 1977).
Influence on Generalized Infections
Experimental studies on the influence of FCB on resistance against microbial infections in animals found that it did not depress resistance, even at high dosages (Kessler et al., 1977).
Pharmacokinetic Studies
FCB has been a subject in pharmacokinetic studies, such as one developing a highly sensitive liquid chromatographic procedure for determining trace levels of FCB in blood plasma (Koziol et al., 1984).
Propiedades
IUPAC Name |
butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO5/c1-5-6-9-32-24(31)23(30)21-14(2)10-17-16-12-19(27)18-11-15(28)7-8-25(18,3)22(16)20(29)13-26(17,21)4/h7-8,11,14,16-17,19-22,29H,5-6,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21-,22-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIDFOGTCVGQB-FHIVUSPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194590 | |
Record name | Fluocortin butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluocortin butyl | |
CAS RN |
41767-29-7 | |
Record name | Fluocortin butyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41767-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluocortin butyl [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041767297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluocortin butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOCORTIN BUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7OA9MO7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.